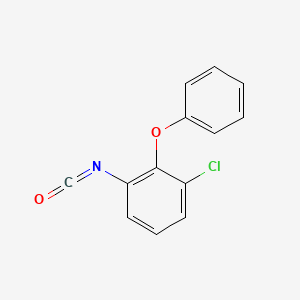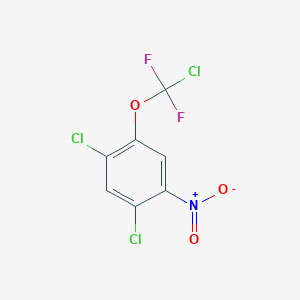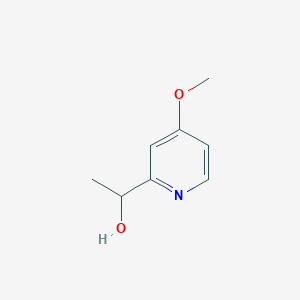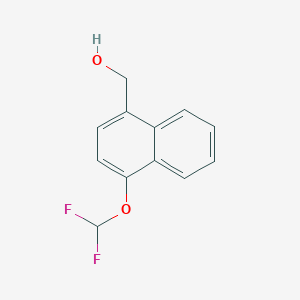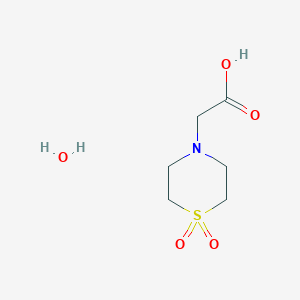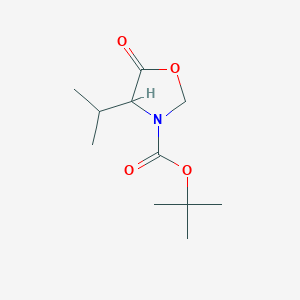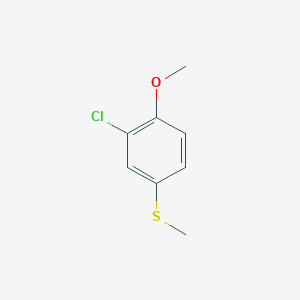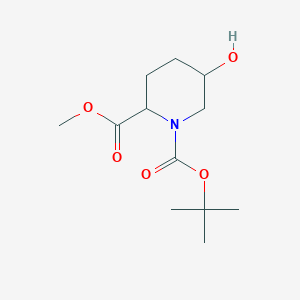
1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 1822538-74-8 . It has a molecular weight of 259.3 and its IUPAC name is 1- (tert-butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate . This compound is used in scientific research and has potential applications in drug discovery, polymer synthesis, and catalysis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.3 .Scientific Research Applications
Environmental Science and Biodegradation
Research into the environmental fate, behavior, and biodegradation of compounds structurally related to 1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, such as parabens and ether oxygenates, highlights the scientific community's interest in understanding how these substances interact with ecosystems. For example, the study by Haman et al. (2015) reviews the occurrence, fate, and behavior of parabens in aquatic environments, pointing out the need for further studies on their biodegradability and potential to form more stable and toxic chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, Thornton et al. (2020) discuss the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, emphasizing the role of microbial communities in decomposing such compounds (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Food Safety and Antioxidants
The safety assessment of food additives related to antioxidant properties, as discussed by Williams, Iatropoulos, and Whysner (1999), provides an example of research into the toxicology and potential health benefits of chemical additives. This research could be relevant when considering the safety and efficacy of related chemical compounds as food preservatives or additives (Williams, Iatropoulos, & Whysner, 1999).
Medical Research and Drug Development
Studies on the behavioral pharmacology and potential therapeutic applications of compounds with similar functional groups or structural elements provide insights into the medical relevance of 1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. For instance, the review by Hudzik et al. (2003) on AR-A000002, a selective 5-HT1B antagonist, suggests the utility of certain chemical structures in treating anxiety and affective disorders (Hudzik, Yanek, Porrey, Evenden, Paronis, Mastrangèlo, Ryan, Ross, & Stenfors, 2003).
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-hydroxypiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKQPFVBRJQINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


